2-Isocyanato-4-methoxy-1-nitrobenzene
Description
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2-isocyanato-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C8H6N2O4/c1-14-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 |
InChI Key |
RPGJWUGYMVVUFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-4-methoxy-1-nitrobenzene typically involves the nitration of 4-methoxyaniline followed by the conversion of the resulting nitroaniline to the isocyanate derivative. The general steps are as follows:
-
Nitration of 4-Methoxyaniline:
Reaction: 4-Methoxyaniline is treated with a mixture of concentrated sulfuric acid and nitric acid.
Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.
Product: 4-Methoxy-1-nitrobenzene.
-
Formation of Isocyanate:
Reaction: 4-Methoxy-1-nitrobenzene is reacted with phosgene (COCl2) or a suitable phosgene substitute.
Conditions: The reaction is typically conducted under anhydrous conditions and at elevated temperatures (50-70°C).
Product: 2-Isocyanato-4-methoxy-1-nitrobenzene.
Industrial Production Methods: Industrial production of 2-Isocyanato-4-methoxy-1-nitrobenzene follows similar synthetic routes but on a larger scale, with enhanced safety measures and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
-
Substitution Reactions:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
-
Reduction Reactions:
Reduction of Nitro Group: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Hydrogen gas with a catalyst, iron and hydrochloric acid.
Reaction Conditions: Vary depending on the specific reaction but generally involve controlled temperatures and anhydrous conditions for isocyanate reactions.
Major Products Formed:
Ureas, Carbamates, and Thiocarbamates: From nucleophilic substitution.
Amino Derivatives: From reduction of the nitro group.
Scientific Research Applications
2-Isocyanato-4-methoxy-1-nitrobenzene has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of polymers and resins through reactions with polyols and polyamines.
-
Materials Science:
- Utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
-
Biological and Medicinal Chemistry:
- Investigated for its potential as a building block in the synthesis of bioactive compounds.
- Studied for its interactions with biological macromolecules and potential therapeutic applications.
-
Industrial Applications:
- Used in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.
Mechanism of Action
The mechanism of action of 2-Isocyanato-4-methoxy-1-nitrobenzene involves its reactive functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and thiocarbamates.
Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various chemical reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The isocyanate group is highly electrophilic and readily reacts with nucleophiles.
Reduction Pathways: The nitro group can be reduced through catalytic hydrogenation or chemical reduction, leading to the formation of amino derivatives.
Comparison with Similar Compounds
Key Features :
- The nitro group (electron-withdrawing) enhances the electrophilicity of the isocyanate group, increasing reactivity toward nucleophiles.
- The methoxy group (electron-donating) at position 4 may modulate electronic effects depending on resonance interactions.
- Applications include use as an intermediate in pharmaceuticals, agrochemicals, and polymer synthesis due to its balanced electronic profile .
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
A comparative analysis of substituents, functional groups, and molecular properties is summarized below:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWG): The nitro group (-NO₂) in the target compound strongly activates the isocyanate group via resonance withdrawal, making it highly reactive toward amines or alcohols . Fluoro and chloro substituents (e.g., in [102561-42-2] and [55440-54-5]) exert inductive electron withdrawal, enhancing electrophilicity but to a lesser extent than nitro .
- However, in the target compound, its placement at position 4 (para to -NCO) may create a balance between activation (via nitro) and stabilization . Methyl (-CH₃, [56309-59-2]) provides weaker EDG effects, resulting in lower reactivity compared to methoxy-containing analogs .
Functional Group Variations :
- Isothiocyanates (-NCS, [82401-36-3], [190774-55-1]) exhibit reduced reactivity compared to isocyanates but are preferred in bio-conjugation due to milder reaction conditions .
Q & A
Q. What are critical safety protocols for handling 2-Isocyanato-4-methoxy-1-nitrobenzene in catalysis studies?
- Methodological Answer :
- Engineering controls : Use fume hoods with ≥100 fpm face velocity and closed-system reactors .
- PPE : Wear nitrile gloves (tested for isocyanate permeability) and full-face respirators with organic vapor cartridges .
- Waste disposal : Quench residual –NCO groups with ethanolamine before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
